S-Methyl Tiopronin
CAS No.: 87254-91-9
Cat. No.: VC20776485
Molecular Formula: C6H11NO3S
Molecular Weight: 177.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87254-91-9 |
|---|---|
| Molecular Formula | C6H11NO3S |
| Molecular Weight | 177.22 g/mol |
| IUPAC Name | 2-(2-methylsulfanylpropanoylamino)acetic acid |
| Standard InChI | InChI=1S/C6H11NO3S/c1-4(11-2)6(10)7-3-5(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9) |
| Standard InChI Key | MYXILMBGSNHKTB-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NCC(=O)O)SC |
| Canonical SMILES | CC(C(=O)NCC(=O)O)SC |
Introduction
Chemical Properties and Structure
S-Methyl Tiopronin possesses distinct chemical and physical properties that define its behavior in biological systems and analytical procedures. Table 1 summarizes the key chemical characteristics of this compound based on available data.
Table 1: Chemical Properties of S-Methyl Tiopronin
| Property | Value |
|---|---|
| Chemical Name | S-Methyl Tiopronin |
| Systematic Name | N-[2-(Methylthio)-1-oxopropyl]glycine |
| CAS Number | 87254-91-9 |
| Molecular Formula | C₆H₁₁NO₃S |
| Molecular Weight | 177.22 g/mol |
| MDL Number | MFCD09952244 |
The structure of S-Methyl Tiopronin features a glycine moiety attached to a methylthio-substituted propionyl group. This structural arrangement differentiates it from the parent compound tiopronin, which contains a free thiol group (-SH) instead of the methylthio group (-SCH₃) . The methylation of the sulfur atom significantly alters the compound's reactivity, stability, and pharmacokinetic properties compared to tiopronin.
Structural Comparisons
Relationship to Tiopronin
S-Methyl Tiopronin's significance is closely tied to its relationship with tiopronin, a clinically important pharmaceutical agent. Tiopronin (2-mercaptopropionyl glycine) functions as an active reducing agent approved for the management of cystine kidney stones. It works through a thiol-disulfide exchange mechanism with cystine to form water-soluble mixed disulfide complexes, thereby reducing urinary cystine concentrations below the solubility limit and preventing stone formation .
Pharmacokinetic Relationship
Table 2: Comparison of Tiopronin and S-Methyl Tiopronin
| Property | Tiopronin | S-Methyl Tiopronin |
|---|---|---|
| Molecular Formula | C₅H₉NO₃S | C₆H₁₁NO₃S |
| Molecular Weight | 163.19 g/mol | 177.22 g/mol |
| Functional Group | Free thiol (-SH) | Methylthio (-SCH₃) |
| Therapeutic Use | Treatment of cystine stones | Not used therapeutically |
| Role | Parent drug | Metabolite |
Metabolic Pathways
The metabolism of tiopronin occurs through multiple pathways, with S-Methyl Tiopronin formation representing one of the significant metabolic fates. Based on available research, tiopronin undergoes metabolism primarily through two identified pathways:
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Hydrolysis: Leading to the formation of 2-mercaptopropionic acid (2-MPA), accounting for approximately 10-15% of tiopronin metabolism
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S-methylation: Resulting in the formation of S-Methyl Tiopronin (also referred to as SA13 in some research)
Metabolic Fate
Analytical Methods for Detection
The accurate detection and quantification of S-Methyl Tiopronin in biological samples is essential for pharmacokinetic studies and therapeutic monitoring. According to the research findings, sophisticated analytical methods have been developed specifically for the simultaneous determination of tiopronin and its metabolites, including S-Methyl Tiopronin.
HPLC-Mass Spectrometry Method
A sensitive and reproducible HPLC-electrospray tandem mass spectrometric method has been developed for the analysis of tiopronin and its metabolites, including S-Methyl Tiopronin (SA13) and 2-mercaptopropionic acid (2-MPA), in rat blood . The key features of this analytical method include:
Table 3: Analytical Method for S-Methyl Tiopronin Detection
| Parameter | Specification |
|---|---|
| Analytical Technique | HPLC-electrospray tandem mass spectrometry |
| Column | Zorbax SB-C18 analytical column |
| Mobile Phase | Gradient elution with methanol-0.05 M acetic acid (15:85 and 7:3, v/v) |
| Ionization Mode | Negative ion electrospray ionization |
| Detection Method | Selected reaction monitoring |
| Derivatization Agent | Methyl acrylate (MA) for thiol group stabilization |
| Limit of Quantitation | 2 ng/ml for S-Methyl Tiopronin |
| Linear Range | 2-1000 ng/ml |
| Intra-assay Variability | 5.47-16.75% at LOQ level |
| Inter-assay Variability | 4.95-7.23% at LOQ level |
Sample Preparation Protocol
The sample preparation process involves a specific protocol to preserve the integrity of the analytes:
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Thiol groups of tiopronin and 2-MPA in rat blood are immediately derivatized by adding methyl acrylate-acetonitrile solution in 0.1 M Tris HCl (pH 9.1)
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Purification of the derivatives is accomplished by a simple liquid-liquid extraction procedure involving a protein precipitation step
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The prepared samples are then analyzed using the HPLC-MS/MS method with gradient elution
This analytical method demonstrates high sensitivity and reproducibility for the detection of S-Methyl Tiopronin in biological samples. The method has been successfully applied in pharmacokinetic studies following oral administration of tiopronin to rats, enabling the monitoring of S-Methyl Tiopronin formation and elimination over time .
Research Findings and Applications
Research on S-Methyl Tiopronin has revealed several important findings and potential applications in pharmaceutical science and clinical practice. Based on the available literature, the key research areas related to S-Methyl Tiopronin include:
Pharmacokinetic Studies
S-Methyl Tiopronin has been identified as a significant metabolite in pharmacokinetic studies of tiopronin. The development of sensitive analytical methods has enabled researchers to monitor the formation and elimination of S-Methyl Tiopronin following tiopronin administration in animal models . These studies contribute to a more comprehensive understanding of tiopronin's metabolic fate and pharmacokinetic profile.
| Manufacturer | Product Number | Product Description | Packaging | Price (USD) |
|---|---|---|---|---|
| TRC | M330280 | S-MethylTiopronin | 50 mg | $1,200 |
| American Custom Chemicals Corporation | MTB0000497 | S-METHYL TIOPRONIN 95.00% | 50 mg | $1,871.10 |
| American Custom Chemicals Corporation | MTB0000497 | S-METHYL TIOPRONIN 95.00% | 5 mg | $774.40 |
| Medical Isotopes, Inc. | 12234 | S-MethylTiopronin | 5 mg | $890 |
Relevance to Modified Tiopronin Derivatives
Recent research has explored chemical modifications of tiopronin for specialized applications. For instance, S-Nitroso-2-mercaptopropionyl glycine (tiopronin-NO) has been synthesized for dual management applications. Understanding the S-methylation pathway that produces S-Methyl Tiopronin provides important context for these derivatization efforts . The structural changes between tiopronin, S-Methyl Tiopronin, and other derivatives like tiopronin-NO demonstrate the versatility of the tiopronin scaffold for chemical modifications targeting specific therapeutic applications.
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